molecular formula C12H21NO4 B1282711 N-Boc-pyrrolidin-2-yl-acetic acid methyl ester CAS No. 813433-68-0

N-Boc-pyrrolidin-2-yl-acetic acid methyl ester

Cat. No.: B1282711
CAS No.: 813433-68-0
M. Wt: 243.3 g/mol
InChI Key: LZYBAKVGAMQFLJ-UHFFFAOYSA-N
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Description

N-Boc-pyrrolidin-2-yl-acetic acid methyl ester is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyrrole Precursors

Tert-butyl esters of pyrrole carboxylic acids, including tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, are utilized in the synthesis of pyrrole derivatives. For instance, Wasserman et al. (2004) reported the reaction of tert-butyl esters with singlet oxygen, yielding peroxidic intermediates. These intermediates are instrumental in synthesizing 5-substituted pyrroles, crucial precursors for compounds like prodigiosin (Wasserman et al., 2004).

Anti-inflammatory Activities

The tert-butyl pyrrolidine carboxylate framework is a core structure in synthesizing potential anti-inflammatory agents. Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which displayed dual inhibitory activity on prostaglandin and leukotriene synthesis. These compounds demonstrated significant anti-inflammatory properties comparable to established drugs like indomethacin, but with reduced ulcerogenic effects (Ikuta et al., 1987).

Crystal Structure Analysis

In the field of crystallography, tert-butyl pyrrolidine carboxylates have been synthesized and characterized to understand their molecular structures. Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and confirmed its structure through X-ray diffraction studies. These analyses contribute to a deeper understanding of molecular conformations and interactions (Naveen et al., 2007).

Asymmetric Synthesis

Chung et al. (2005) described an efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, demonstrating the practicality of using tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate derivatives in synthesizing chiral compounds. This synthesis approach highlights the importance of these compounds in producing chiral pyrrolidines with high yield and enantiomeric excess (Chung et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydantoin inhibitors of aggrecanase-1 and aggrecanase-2, which are enzymes involved in the degradation of aggrecan, a major component of cartilage . The nature of these interactions involves the binding of the compound to the active sites of the enzymes, thereby inhibiting their activity and preventing the breakdown of aggrecan.

Cellular Effects

The effects of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and cartilage degradation . Additionally, the compound can alter cellular metabolism by inhibiting specific metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active sites of target enzymes, such as aggrecanase-1 and aggrecanase-2 . This binding inhibits the enzymatic activity, preventing the degradation of aggrecan and other substrates. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

The effects of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as low temperatures and inert atmospheres . Prolonged exposure to light and air can lead to its degradation, reducing its efficacy in biochemical assays and experiments.

Dosage Effects in Animal Models

The effects of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as the inhibition of cartilage degradation and inflammation . At higher doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit specific metabolic enzymes, leading to the accumulation of certain metabolites and the depletion of others . These effects on metabolic pathways are crucial for understanding the compound’s overall impact on cellular function and health.

Transport and Distribution

The transport and distribution of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes.

Subcellular Localization

The subcellular localization of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a key factor in determining its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be directed to the cytoplasm, where it can inhibit metabolic enzymes and alter cellular metabolism.

Properties

IUPAC Name

tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYBAKVGAMQFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540462
Record name tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813433-68-0
Record name tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 35 (10 g, 46.46 mmol) in dry THF were added drop wise N-methyl morpholine (6.4 mL, 58.1 mmol) and isobutyl chloroformate (6.7 mL, 65.1 mmol) at −30° C. The reaction mixture was stirred at same temperature for one hour and diazomethane solution (prepared in situ) was added at −30° C. The resulting mixture was allowed to stir at rt overnight. Excess diazomethane was quenched with acetic acid (15 mL) and evaporated under reduced pressure. The residue was dissolved in ether and washed with water and brine. The organic layer was dried over anhydrous Na2SO4, filtered and evaporated. The residue was dissolved in methanol (100 mL) and Ag2O (5.5 g) was added portion-wise at ice-cold conditions, and then allowed to stir at rt for 2 hours. Chloroform was added, filtered through Celite® reagent and washed with methanol. The filtrate was concentrated and the crude material was purified by chromatography on silica-gel (230-400 mesh) eluting with 1-5% of ethyl acetate-hexane to get light yellow liquid compound 36.
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Synthesis routes and methods II

Procedure details

Trimethylsilyldiazomethane (2 M solution in hexane, 1.5 ml) was added dropwise to a mixed solution of tert-butyl 2-carboxymethylpyrrolidine-1-carboxylate (CAS No. 194154-91-1, 500 mg) in methanol (1 ml)-toluene (1 ml) under ice-cooling, and the reaction solution was stirred at the same temperature for three hours. The reaction solution was concentrated. The resulting residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain 506 mg of the title compound. The property values of the compound are as follows.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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